molecular formula C16H19NO4 B5400293 dimethyl 2-[(E)-3-(1-phenylethylamino)prop-2-enylidene]propanedioate

dimethyl 2-[(E)-3-(1-phenylethylamino)prop-2-enylidene]propanedioate

Cat. No.: B5400293
M. Wt: 289.33 g/mol
InChI Key: VNQBLBUFTCLPLH-YRNVUSSQSA-N
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Description

Dimethyl 2-[(E)-3-(1-phenylethylamino)prop-2-enylidene]propanedioate is an organic compound with the molecular formula C14H14O4. This compound is known for its unique structure, which includes a phenylethylamino group and a propanedioate moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-[(E)-3-(1-phenylethylamino)prop-2-enylidene]propanedioate typically involves the reaction of dimethyl malonate with an appropriate aldehyde or ketone in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium ethoxide or potassium tert-butoxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[(E)-3-(1-phenylethylamino)prop-2-enylidene]propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the phenylethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 2-[(E)-3-(1-phenylethylamino)prop-2-enylidene]propanedioate is utilized in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies related to enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl 2-[(E)-3-(1-phenylethylamino)prop-2-enylidene]propanedioate involves its interaction with specific molecular targets. The phenylethylamino group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The propanedioate moiety can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-[(E)-3-(dimethylamino)prop-2-enylidene]propanedioate
  • Dimethyl 2-(3,3-diphenylprop-2-enylidene)propanedioate
  • Dimethyl propargylmalonate

Uniqueness

Dimethyl 2-[(E)-3-(1-phenylethylamino)prop-2-enylidene]propanedioate is unique due to its phenylethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

dimethyl 2-[(E)-3-(1-phenylethylamino)prop-2-enylidene]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-12(13-8-5-4-6-9-13)17-11-7-10-14(15(18)20-2)16(19)21-3/h4-12,17H,1-3H3/b11-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQBLBUFTCLPLH-YRNVUSSQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC=CC=C(C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=C1)N/C=C/C=C(C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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